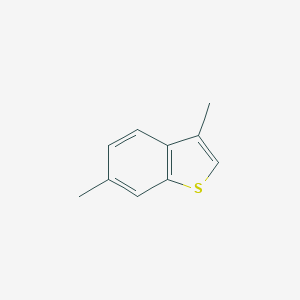
3,6-Dimethyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-1-benzothiophene (DMBT) is a compound that belongs to the class of heterocyclic organic compounds. It is a sulfur-containing aromatic compound that is widely used in scientific research due to its unique chemical properties. DMBT is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood. However, it has been found to interact with various biological targets, including enzymes, receptors, and DNA. 3,6-Dimethyl-1-benzothiophene has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. 3,6-Dimethyl-1-benzothiophene has also been found to bind to the estrogen receptor, which may have implications for breast cancer treatment.
Efectos Bioquímicos Y Fisiológicos
3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects. It has been found to have antioxidant properties, which may have implications for the treatment of oxidative stress-related diseases. 3,6-Dimethyl-1-benzothiophene has also been found to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases. 3,6-Dimethyl-1-benzothiophene has been found to have antitumor properties, which may have implications for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments. It is easy to synthesize, and it is relatively stable. 3,6-Dimethyl-1-benzothiophene is also readily available, and it is inexpensive. However, 3,6-Dimethyl-1-benzothiophene has some limitations for lab experiments. It is not water-soluble, which may limit its use in aqueous systems. 3,6-Dimethyl-1-benzothiophene is also sensitive to light, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene. One future direction is the development of new synthesis methods for 3,6-Dimethyl-1-benzothiophene. Another future direction is the investigation of the mechanism of action of 3,6-Dimethyl-1-benzothiophene. Further research is needed to fully understand the interactions of 3,6-Dimethyl-1-benzothiophene with biological targets. Another future direction is the investigation of the potential therapeutic applications of 3,6-Dimethyl-1-benzothiophene. 3,6-Dimethyl-1-benzothiophene has been found to have several biochemical and physiological effects, and further research is needed to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, 3,6-Dimethyl-1-benzothiophene is a sulfur-containing aromatic compound that is widely used in scientific research. It can be synthesized through various methods, and it has several scientific research applications. The mechanism of action of 3,6-Dimethyl-1-benzothiophene is not fully understood, but it has been found to have several biochemical and physiological effects. 3,6-Dimethyl-1-benzothiophene has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on 3,6-Dimethyl-1-benzothiophene, including the development of new synthesis methods, investigation of the mechanism of action, and investigation of the potential therapeutic applications.
Métodos De Síntesis
3,6-Dimethyl-1-benzothiophene can be synthesized through various methods, including the Houben-Hoesch reaction, the Gewald reaction, and the Pummerer rearrangement. The Houben-Hoesch reaction involves the reaction of 2-methylthiophene with acetylene in the presence of a catalyst to yield 3,6-Dimethyl-1-benzothiophene. The Gewald reaction involves the reaction of 2-methylthiophene with α-bromoacetophenone in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene. The Pummerer rearrangement involves the reaction of 2-methylthiophene with sulfur dichloride in the presence of a base to yield 3,6-Dimethyl-1-benzothiophene.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-1-benzothiophene has been found to have several scientific research applications, including its use as a fluorescent probe, a ligand for metal ions, and a building block for the synthesis of other compounds. 3,6-Dimethyl-1-benzothiophene is also used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
16587-50-1 |
|---|---|
Nombre del producto |
3,6-Dimethyl-1-benzothiophene |
Fórmula molecular |
C10H10S |
Peso molecular |
162.25 g/mol |
Nombre IUPAC |
3,6-dimethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-6H,1-2H3 |
Clave InChI |
PMTCJOMGGOAEBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CS2)C |
SMILES canónico |
CC1=CC2=C(C=C1)C(=CS2)C |
Sinónimos |
3,6-Dimethylbenzo[b]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



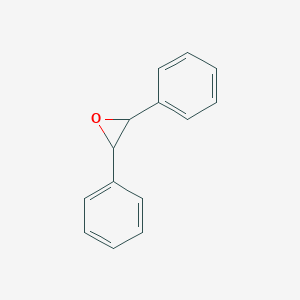
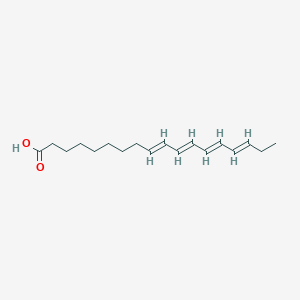

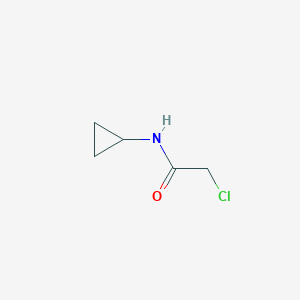
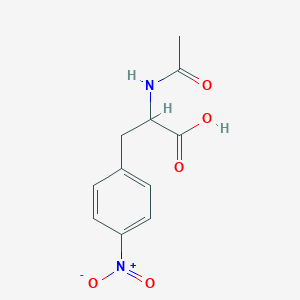
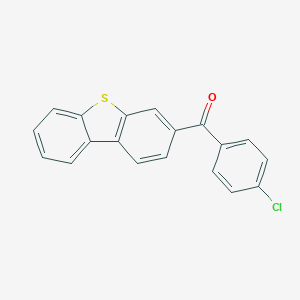
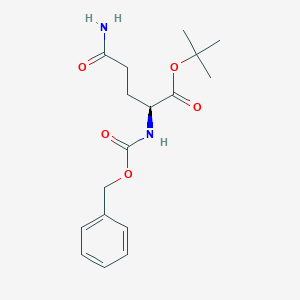
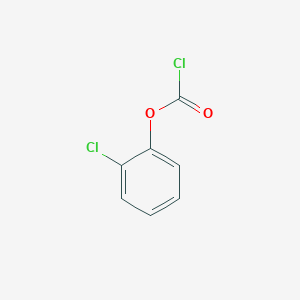
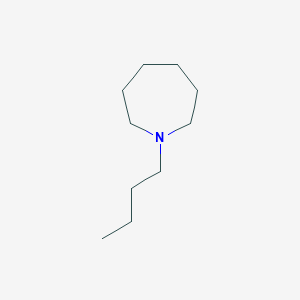
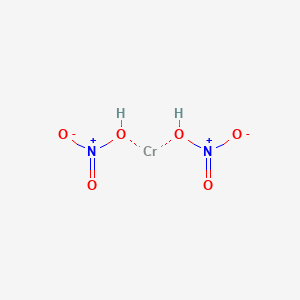

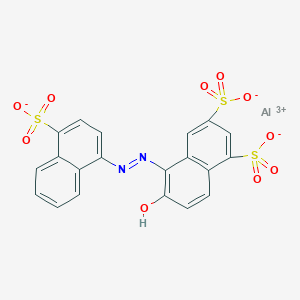
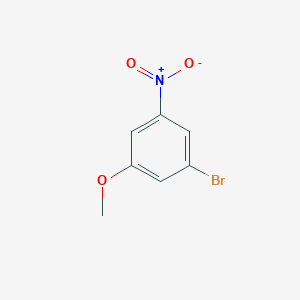
![1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B101962.png)